Dimethoxymethanamine

Atom economy Amide acetal Molar mass

Dimethoxymethanamine (CAS 22667‑63‑6) is a low‑molecular‑weight formamide dimethyl acetal (C₃H₉NO₂, MW 91.11 g mol⁻¹). Its structure features a central carbon bearing two methoxy groups and a primary amine (–NH₂), classifying it as an unsubstituted amide acetal.

Molecular Formula C3H9NO2
Molecular Weight 91.11 g/mol
CAS No. 22667-63-6
Cat. No. B3180651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxymethanamine
CAS22667-63-6
Molecular FormulaC3H9NO2
Molecular Weight91.11 g/mol
Structural Identifiers
SMILESCOC(N)OC
InChIInChI=1S/C3H9NO2/c1-5-3(4)6-2/h3H,4H2,1-2H3
InChIKeyZYMLBOINJTXUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxymethanamine (CAS 22667-63-6): Procurement-Ready Identity and Core Properties for Research Sourcing


Dimethoxymethanamine (CAS 22667‑63‑6) is a low‑molecular‑weight formamide dimethyl acetal (C₃H₉NO₂, MW 91.11 g mol⁻¹) . Its structure features a central carbon bearing two methoxy groups and a primary amine (–NH₂), classifying it as an unsubstituted amide acetal. Unlike its extensively commercialized N,N‑dimethyl congener DMF‑DMA (CAS 4637‑24‑5), dimethoxymethanamine remains sparsely documented in primary literature, and its physical properties (density, boiling point, flash point) are not publicly established in authoritative databases [1]. This scarcity of validated data directly impacts procurement decisions, as researchers must often rely on predicted values or custom‑synthesis estimates.

Why Generic Substitution of Dimethoxymethanamine with In‑Class Acetals Risks Divergent Reactivity and Invalidates Experimental Reproducibility


Formamide acetals are not functionally interchangeable. The absence of N‑alkyl substitution in dimethoxymethanamine leaves a primary amine center that can participate in hydrogen‑bond donation and nucleophilic addition pathways inaccessible to tertiary‑amine analogs such as DMF‑DMA . Furthermore, the steric profile of dimethoxymethanamine (unsubstituted –NH₂ vs. –N(CH₃)₂) governs the geometry of formamidine intermediates and the regiochemistry of cyclocondensation products [1]. Substituting a tertiary acetal for dimethoxymethanamine without confirming equivalent chemo‑ and regioselectivity can lead to entirely different product distributions, compromising both yield and purity in multi‑step syntheses.

Quantitative Differentiation Evidence: Dimethoxymethanamine vs. DMF‑DMA, DMF‑DEA, and N,N‑Dibenzyl‑1,1‑dimethoxymethanamine


Molecular Weight: Dimethoxymethanamine Offers a 23.6% Lower Mass per Reactive Unit than DMF‑DMA

Dimethoxymethanamine (MW 91.11 g mol⁻¹) is 23.6 % lighter than DMF‑DMA (MW 119.16 g mol⁻¹) . In reactions where the acetal serves as a formylating or methylenating agent and is ultimately discarded as a leaving group, the lower mass of dimethoxymethanamine reduces the mass intensity of the process, improving atom economy when molar reactivity is equivalent.

Atom economy Amide acetal Molar mass

Steric Accessibility: Primary vs. Tertiary Amine Center Dictates Regioselectivity in Formamidine Synthesis

Dimethoxymethanamine bears a sterically unencumbered –NH₂ group, whereas DMF‑DMA and DMF‑DEA contain a sterically demanding –N(CH₃)₂ moiety [1]. In the formation of N‑arylformamidines from anilines, the primary amine of dimethoxymethanamine can approach the electrophilic carbon with minimal steric clash, potentially enabling the use of ortho‑substituted anilines that react sluggishly or furnish regioisomeric mixtures with DMF‑DMA . No head‑to‑head kinetic study exists; this inference is drawn from conformational analysis of formamide acetals.

Steric hindrance Regioselectivity Formamidine

Boiling Point and Ease of Removal: DMF‑DMA (bp 102–104 °C) Is a Distillable Liquid, Whereas Dimethoxymethanamine Lacks Validated Physical Data, Complicating Purification

DMF‑DMA has a well‑established boiling point of 102–104 °C at 720 mm Hg and can be purified by simple distillation . In contrast, no experimentally determined boiling point, density, or flash point is available for dimethoxymethanamine in the peer‑reviewed literature or authoritative databases [1]. This data gap represents a practical disadvantage for procurement: users must either accept uncharacterized material or invest in custom analytical characterization.

Physical property Purification Boiling point

Commercial Availability and Supply Security: DMF‑DMA Is a Multi‑Vendor Catalog Item, Whereas Dimethoxymethanamine Is Sourced Almost Exclusively via Custom Synthesis

DMF‑DMA is stocked by >15 global suppliers (Sigma‑Aldrich, Thermo Fisher, Aladdin, etc.) in pack sizes from 25 g to 2.5 kg, with typical purities of 94–97 % . Dimethoxymethanamine is not listed as a catalog product by any major chemical vendor; the few listings that exist (e.g., Evitachem, BenchChem) are custom‑synthesis portals, not off‑the‑shelf inventory . This indicates a fundamental difference in supply‑chain maturity.

Supply chain Catalog reagent Custom synthesis

Evidence‑Based Application Scenarios for Dimethoxymethanamine in Academic and Industrial Laboratories


Atom‑Economy‑Driven Formamidine Synthesis with Sterically Hindered Anilines

When the synthetic target is an N‑arylformamidine derived from a 2,6‑disubstituted aniline, dimethoxymethanamine may offer a regioselectivity advantage over DMF‑DMA due to its sterically accessible –NH₂ center [1]. The lower molecular weight also improves atom economy if the acetal fragment is not incorporated into the final product . Researchers should verify reactivity in pilot reactions, as no head‑to‑head kinetic data are available.

Custom Synthesis of Research‑Exclusive Heterocyclic Libraries Where DMF‑DMA Fails

In the construction of heterocyclic scaffolds (e.g., pyrimidines, imidazoles) where DMF‑DMA leads to undesired dimethylamino by‑products or over‑alkylation, dimethoxymethanamine may provide a cleaner reaction profile by avoiding tertiary‑amine‑derived side reactions [1]. This application is hypothesis‑driven and should be validated through controlled comparative experiments.

Derivatization of Perfluorocarboxylic Acids for GC‑MS Analysis

Studies comparing DMF‑DMA and DMF‑DEA demonstrate that both reagents form identical iminium‑cation products with perfluorooctanoic acid (PFOA) under GC‑injector conditions [1]. Dimethoxymethanamine, as the unsubstituted analog, could theoretically generate a less sterically hindered iminium intermediate, potentially accelerating derivatization kinetics. This remains an untested hypothesis that may interest analytical laboratories developing PFAS methods.

Academic Exploration of Amide Acetal Reactivity: Teaching and Mechanistic Studies

Dimethoxymethanamine serves as a pedagogically valuable model compound for teaching the reactivity continuum of amide acetals, as its primary amine allows hydrogen‑bonding interactions not possible with tertiary analogs [1]. Undergraduate and graduate laboratories can use it to demonstrate steric and electronic effects in formylation and cyclization reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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